- Loss channels in triplet-triplet annihilation photon upconversion: importance of annihilator singlet and triplet surface shapes, Physical Chemistry Chemical Physics, 2017, 19(17), 10931-10939

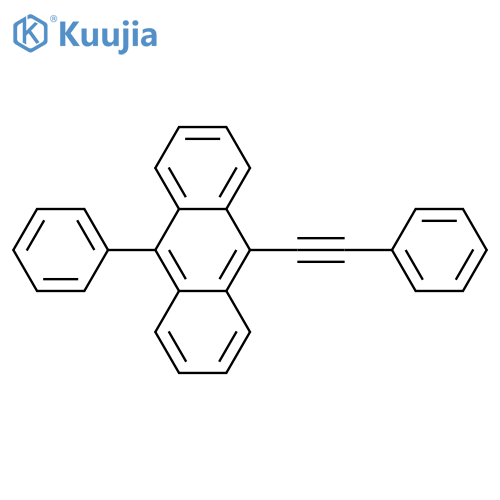

Cas no 97083-12-0 (Anthracene, 9-phenyl-10-(phenylethynyl)-)

97083-12-0 structure

Nome del prodotto:Anthracene, 9-phenyl-10-(phenylethynyl)-

Anthracene, 9-phenyl-10-(phenylethynyl)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- Anthracene, 9-phenyl-10-(phenylethynyl)-

- 9-Phenyl-10-(2-phenylethynyl)anthracene (ACI)

- Anthracene, 9-phenyl-10-(phenylethynyl)- (6CI, 7CI, 9CI)

- 9-Phenyl-10-(phenylethynyl)anthracene

- CS-0169910

- 97083-12-0

- BS-44981

- F76448

- YSWG036

- DB-100796

- 9-phenyl-10-(2-phenylethynyl)anthracene

-

- Inchi: 1S/C28H18/c1-3-11-21(12-4-1)19-20-25-23-15-7-9-17-26(23)28(22-13-5-2-6-14-22)27-18-10-8-16-24(25)27/h1-18H

- Chiave InChI: YVRDYTIJRGATPR-UHFFFAOYSA-N

- Sorrisi: C(C1C=CC=CC=1)#CC1=C2C(C=CC=C2)=C(C2C=CC=CC=2)C2C1=CC=CC=2

Proprietà calcolate

- Massa esatta: 354.140850574g/mol

- Massa monoisotopica: 354.140850574g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 28

- Conta legami ruotabili: 3

- Complessità: 539

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 8.1

- Superficie polare topologica: 0Ų

Anthracene, 9-phenyl-10-(phenylethynyl)- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1246908-100mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 100mg |

$275 | 2024-06-05 | |

| 1PlusChem | 1P01XCI4-100mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 100mg |

$262.00 | 2024-04-19 | |

| Aaron | AR01XCQG-100mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 100mg |

$302.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240550-25mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 25mg |

¥939.00 | 2024-04-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875903-100mg |

9-phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 97% | 100mg |

3,211.20 | 2021-05-17 | |

| 1PlusChem | 1P01XCI4-250mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 250mg |

$451.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1246908-250mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 250mg |

$500 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1246908-100mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 100mg |

$305 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1246908-250mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 250mg |

$500 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1246908-100mg |

9-Phenyl-10-(phenylethynyl)anthracene |

97083-12-0 | 98% | 100mg |

$305 | 2025-02-25 |

Anthracene, 9-phenyl-10-(phenylethynyl)- Metodo di produzione

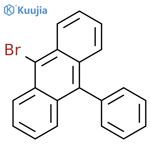

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 18 h, reflux

Riferimento

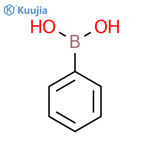

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4.5 h, 80 °C

Riferimento

- Why Triple Bonds Protect Acenes from Oxidation and Decomposition, Journal of the American Chemical Society, 2012, 134(36), 15071-15082

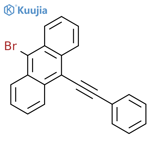

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ; 10 min, 25 °C

1.2 12 h, 110 °C

1.2 12 h, 110 °C

Riferimento

- Effects of terminal biphenyl ring geometry on the photophysical properties of closo-o-carboranyl-anthracene dyads, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(31), 9874-9883

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 8 h, reflux

Riferimento

- Phenyleneanthracene derivatives as triplet energy acceptor/emitter in red light excitable triplet-triplet-annihilation upconversion, Dyes and Pigments, 2017, 136, 909-918

Anthracene, 9-phenyl-10-(phenylethynyl)- Raw materials

Anthracene, 9-phenyl-10-(phenylethynyl)- Preparation Products

Anthracene, 9-phenyl-10-(phenylethynyl)- Letteratura correlata

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

97083-12-0 (Anthracene, 9-phenyl-10-(phenylethynyl)-) Prodotti correlati

- 2228145-21-7(O-{2-2-(methoxymethyl)oxan-2-ylpropan-2-yl}hydroxylamine)

- 2228001-98-5(2-{4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,2-bpyrrol-5-yl}acetic acid)

- 924824-32-8(N-(2-Fluorophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide)

- 896172-79-5(2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide)

- 358653-06-2((2E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide)

- 1046781-31-0(3,6-Difluoro-2-methylphenol)

- 81123-06-0(Gastrin-1, rat)

- 1261573-50-5(2-(Hydroxymethyl)-6-methylbenzonitrile)

- 2764732-44-5(1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene)

- 894039-31-7(N'-(3-methylphenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)

Fornitori consigliati

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso